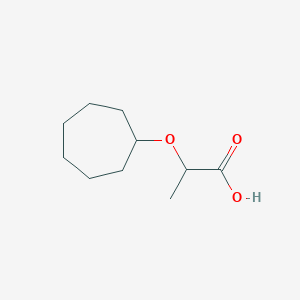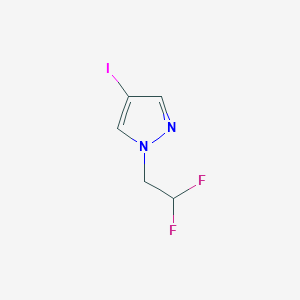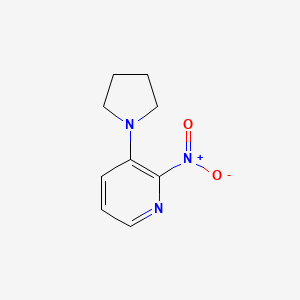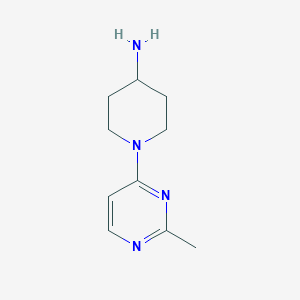![molecular formula C10H14N2O2 B1453670 2-[(3-methoxyphenyl)amino]-N-methylacetamide CAS No. 1020940-87-7](/img/structure/B1453670.png)
2-[(3-methoxyphenyl)amino]-N-methylacetamide
Übersicht
Beschreibung
“2-[(3-methoxyphenyl)amino]-N-methylacetamide” is a chemical compound with the CAS Number: 1020940-87-7 . It has a molecular weight of 194.23 and its IUPAC name is 2-(3-methoxyanilino)-N-methylacetamide . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c1-11-10(13)7-12-8-4-3-5-9(6-8)14-2/h3-6,12H,7H2,1-2H3,(H,11,13) .Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
2-[(3-methoxyphenyl)amino]-N-methylacetamide and its derivatives have been studied for their anticonvulsant properties. Research demonstrates that specific derivatives, such as (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide, show potent anticonvulsant activity. These compounds have been tested in maximal electroshock seizure (MES) tests in mice, indicating their potential as effective treatments for convulsive disorders (Kohn et al., 1991).
Anti-cancer Potential
Derivatives of this compound have been explored for their anti-cancer properties. Studies have found that certain analogs, specifically those with modifications in the amino acid structure, exhibit significant cytotoxic activity against various cancer cell lines. This suggests that these compounds could be promising in the development of new anti-cancer agents (Dong et al., 2010).
Synthesis and Chemical Properties
The compound has been a subject of interest in synthetic chemistry, particularly in the context of developing novel synthetic routes and understanding its crystal structure. These studies contribute to the broader understanding of its chemical properties and potential applications in pharmaceuticals (Robin et al., 2002).
Antifungal Applications
Some derivatives of this compound have shown potent antifungal activities. This includes effectiveness against various pathogenic fungi, suggesting their potential use in developing new antifungal agents (Li & Yang, 2009).
Role in Amino Acid Derivatives
The compound is used in the synthesis of specific amino acid derivatives, which are important in the production of various pharmaceuticals, including anticancer drugs. This demonstrates its significance in medicinal chemistry and drug development processes (Shimohigashi et al., 1976).
Green Synthesis Applications
Research into environmentally friendly or 'green' synthesis methods has involved this compound. This focuses on reducing the environmental impact of chemical synthesis processes, making it relevant in the context of sustainable chemistry (Qun-feng, 2008).
Eigenschaften
IUPAC Name |
2-(3-methoxyanilino)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(13)7-12-8-4-3-5-9(6-8)14-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOUNQUDPRCLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)




![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)